molecular formula C9H12ClN3O B12214949 N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12214949
M. Wt: 213.66 g/mol
InChI Key: IPLQEOUFEUHZFK-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a furylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazol-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, solvent recovery, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfurylamine derivatives .

Scientific Research Applications

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and a methyl group on the pyrazole ring makes it a versatile intermediate for further chemical modifications and applications.

Biological Activity

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C9H12N3OC_9H_{12}N_3O and a molecular weight of approximately 180.21 g/mol. The compound features a pyrazole ring substituted with a furylmethyl group, which enhances its reactivity and biological activity due to the aromatic properties of the furan ring combined with the heterocyclic nature of the pyrazole.

Synthesis

The synthesis of this compound typically involves the reaction between 2-furylmethylamine and 1-methyl-1H-pyrazol-3-carboxylic acid. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are often used to facilitate this reaction under controlled conditions, followed by purification techniques such as column chromatography.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Preliminary studies suggest that this compound has notable antimicrobial properties, making it a candidate for pharmaceutical applications. It has been shown to inhibit the growth of various bacterial strains.

2. Antifungal Properties:
In addition to its antibacterial effects, this compound demonstrates antifungal activity, which could be beneficial in treating fungal infections.

3. Anticancer Potential:
Emerging evidence suggests that this compound may interact with specific molecular targets involved in cancer progression. Its mechanism may include the inhibition of enzymes that promote tumor growth or modulation of signaling pathways related to apoptosis.

The biological effects of this compound are likely mediated through its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: It has been suggested that this compound can bind to specific receptors, influencing neurotransmitter activity in neurological contexts .

Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity
A recent investigation explored the anticancer properties of this compound using cell lines representative of different cancer types. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Antifungal, Anticancer
N-(2-Furylmethyl)-5-methyl-1H-pyrazoleStructureAntimicrobial
5-MethylpyrazoleStructureLimited antimicrobial activity

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11N3O.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H

InChI Key

IPLQEOUFEUHZFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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